molecular formula C36H75N25O6 B12823349 L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-

Cat. No.: B12823349
M. Wt: 954.1 g/mol
InChI Key: BMLTZEAFQLJTIZ-BTNSXGMBSA-N
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Description

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- is a complex peptide compound composed of multiple arginine residues Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, and immune function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- typically involves peptide coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process involves the following steps:

    Attachment of the first amino acid: The first arginine residue is attached to a resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next arginine residue is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- may involve recombinant DNA technology. This method uses genetically engineered microorganisms to produce the peptide in large quantities. The process includes:

    Gene synthesis: The gene encoding the peptide is synthesized and inserted into a plasmid vector.

    Transformation: The plasmid is introduced into a host organism, such as Escherichia coli.

    Expression and purification: The host organism expresses the peptide, which is then purified using affinity chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide (NO), a signaling molecule.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: Substitution reactions can introduce different functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or nitric oxide synthase (NOS) enzymes.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for introducing functional groups.

Major Products

    Oxidation: Nitric oxide (NO) and citrulline.

    Reduction: Modified peptide with reduced functional groups.

    Substitution: Peptide with new functional groups attached.

Scientific Research Applications

L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and immune response.

    Medicine: Potential therapeutic applications in cardiovascular diseases due to its ability to produce nitric oxide.

    Industry: Utilized in the production of functional foods and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- involves its interaction with various molecular targets and pathways:

    Nitric oxide production: The guanidino group of arginine residues can be oxidized to produce nitric oxide, a potent vasodilator.

    Protein synthesis: The peptide can be incorporated into proteins, influencing their structure and function.

    Immune modulation: Arginine residues play a role in modulating immune responses by influencing the activity of immune cells.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: A single arginine residue with similar physiological functions.

    L-Arginyl-L-arginine: A dipeptide with two arginine residues.

    L-Arginyl-L-arginyl-L-arginine: A tripeptide with three arginine residues.

Properties

Molecular Formula

C36H75N25O6

Molecular Weight

954.1 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

BMLTZEAFQLJTIZ-BTNSXGMBSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N

Origin of Product

United States

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